molecular formula C13H19N3O2S B5792224 1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one

1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one

Cat. No.: B5792224
M. Wt: 281.38 g/mol
InChI Key: DVPSMLIERMLQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a sulfanylidene group

Preparation Methods

The synthesis of 1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

    Addition of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiation reaction, where the carbonyl group of the pyrimidine ring is converted to a thiocarbonyl group using a thiation reagent such as Lawesson’s reagent.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the morpholine ring and the formation of corresponding carboxylic acids or amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), alkyl halides, and acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted morpholine derivatives.

Scientific Research Applications

1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a pyrimidine ring, morpholine ring, and sulfanylidene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethyl-6-methyl-4-morpholin-4-yl-2-sulfanylidenepyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-4-16-9(2)11(10(3)17)12(14-13(16)19)15-5-7-18-8-6-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPSMLIERMLQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=NC1=S)N2CCOCC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.